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Abstract
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-10-

alcohol (m-PEG10-alcohol), a discrete polyethylene glycol (dPEG®) derivative widely utilized

in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such

as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This

document details the physicochemical properties, synthesis, and characterization of m-PEG10-
alcohol. It includes detailed experimental protocols for its synthesis and analysis, along with

visualizations of its role in key biological pathways.

Introduction
m-PEG10-alcohol, also known as decaethylene glycol monomethyl ether, is a

heterobifunctional linker composed of a chain of ten ethylene glycol units with a terminal

methoxy group and a terminal hydroxyl group. The methoxy group renders one end of the

molecule inert, while the hydroxyl group provides a reactive handle for further chemical

modification. The polyethylene glycol (PEG) backbone imparts favorable physicochemical

properties, including enhanced hydrophilicity, biocompatibility, and a reduced immunogenic

profile to conjugated molecules.[1] These characteristics have made m-PEG10-alcohol and its

derivatives invaluable tools in drug development, where they serve to improve the

pharmacokinetic and pharmacodynamic properties of therapeutic agents.
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A thorough understanding of the physicochemical properties of m-PEG10-alcohol is essential

for its effective application. Key properties are summarized in the table below.

Property Value Reference

Chemical Formula C₂₁H₄₄O₁₁ [2]

Molecular Weight 472.57 g/mol [2]

CAS Number 27425-92-9 [2]

Appearance
Colorless to pale yellow

viscous liquid or solid

Melting Point 19 °C [2]

Boiling Point 524.3 ± 45.0 °C [2]

Solubility
Soluble in water and most

organic solvents

Purity Typically >95%

Synthesis of m-PEG10-alcohol
The synthesis of monodisperse m-PEG10-alcohol is most commonly achieved through a

stepwise approach to ensure a defined chain length. The Williamson ether synthesis is a

cornerstone of this methodology, involving the sequential addition of ethylene glycol units.

Experimental Protocol: Stepwise Williamson Ether
Synthesis
This protocol describes the elongation of a shorter m-PEG chain to generate m-PEG10-
alcohol. For this illustrative protocol, we will start with triethylene glycol monomethyl ether.

Materials:

Triethylene glycol monomethyl ether

Sodium hydride (NaH), 60% dispersion in mineral oil
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Tetraethylene glycol di-tosylate

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Magnesium sulfate (MgSO₄)

Deionized water

Brine

Procedure:

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert

atmosphere (argon or nitrogen), dissolve triethylene glycol monomethyl ether (1.0 eq) in

anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2

eq) portion-wise to the stirred solution. Allow the reaction mixture to warm to room

temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating

the complete formation of the alkoxide.

Etherification: In a separate flask, dissolve tetraethylene glycol di-tosylate (1.0 eq) in a

minimal amount of anhydrous DMF. Add this solution dropwise to the flask containing the

PEG-alkoxide at 0 °C. Allow the reaction mixture to slowly warm to room temperature and

then heat to 60-80 °C.[3]

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are

consumed.

Work-up: Cool the reaction mixture to room temperature and carefully quench the reaction by

the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract

with diethyl ether (3 x 50 mL).

Purification: Combine the organic layers and wash with water and then brine. Dry the organic

layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure
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using a rotary evaporator. The crude product can be further purified by flash column

chromatography on silica gel to yield the elongated m-PEG alcohol.

Iterative Steps: Repeat the monotosylation and Williamson ether synthesis steps with the

purified intermediate until the desired decaethylene glycol chain length is achieved.[4]

Synthetic Workflow
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Stepwise Synthesis of m-PEG10-alcohol

m-PEG(n)-OH (n<10)

Deprotonation with NaH in DMF

Williamson Ether Synthesis with Tosylated PEG monomer

Aqueous Work-up and Extraction

Column Chromatography

m-PEG(n+m)-OH

Repeat until n+m = 10

Click to download full resolution via product page

Caption: Synthetic workflow for m-PEG10-alcohol via Williamson ether synthesis.

Characterization of m-PEG10-alcohol
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Ensuring the purity and structural integrity of m-PEG10-alcohol is critical for its use in research

and drug development. A combination of analytical techniques is employed for comprehensive

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of m-
PEG10-alcohol.

¹H NMR (400 MHz, CDCl₃):

δ 3.38 (s, 3H, -OCH₃): A sharp singlet corresponding to the protons of the terminal methoxy

group.

δ 3.55-3.70 (m, 36H, -O-CH₂-CH₂-O-): A large multiplet representing the protons of the

ethylene glycol backbone.

δ 3.72 (t, 2H, -CH₂-OH): A triplet corresponding to the methylene protons adjacent to the

terminal hydroxyl group.

δ 2.75 (br s, 1H, -OH): A broad singlet for the hydroxyl proton, the chemical shift of which

can vary depending on concentration and solvent.

¹³C NMR (100 MHz, CDCl₃):

δ 59.0 (-OCH₃): Signal for the carbon of the terminal methoxy group.

δ 61.7 (-CH₂-OH): Signal for the carbon adjacent to the terminal hydroxyl group.

δ 70.3-70.6 (-O-CH₂-CH₂-O-): A series of signals for the carbons of the ethylene glycol

backbone.

δ 72.5 (-CH₂-OCH₃): Signal for the carbon adjacent to the terminal methoxy group.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of m-PEG10-alcohol and to separate it from any starting

materials or byproducts.
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Experimental Protocol: HPLC Purity Analysis

System: HPLC with an Evaporative Light Scattering Detector (ELSD) or Refractive Index

Detector (RID).

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: Water

Mobile Phase B: Acetonitrile

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Sample Preparation: Dissolve m-PEG10-alcohol in the initial mobile phase composition at a

concentration of 1 mg/mL.

Analytical Workflow

Analytical Workflow for m-PEG10-alcohol Characterization

Synthesized m-PEG10-alcohol

NMR Spectroscopy (¹H and ¹³C) HPLC-ELSD/RID Mass Spectrometry (ESI-MS)

Structural Confirmation Purity Assessment Molecular Weight Verification
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Click to download full resolution via product page

Caption: Workflow for the characterization of m-PEG10-alcohol.

Applications in Drug Development
The unique properties of m-PEG10-alcohol make it a valuable component in the design of

sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers are used to connect a potent cytotoxic drug to a monoclonal antibody

that targets a specific antigen on cancer cells. The PEG linker enhances the solubility and

stability of the ADC and can influence its pharmacokinetic profile.[5][6][7]
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General Mechanism of Action for an ADC

Antibody-Drug Conjugate (ADC)

Binding to Target Antigen on Tumor Cell

Internalization via Endocytosis

Trafficking to Lysosome

Linker Cleavage and Drug Release

Induction of Apoptosis

Click to download full resolution via product page

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target

protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9][10]

The linker, for which m-PEG10-alcohol can serve as a building block, is a critical component
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that dictates the formation and stability of the ternary complex between the target protein, the

PROTAC, and the E3 ligase.[9][11]

PROTAC-Mediated Protein Degradation Pathway

PROTAC

Ternary Complex Formation (POI-PROTAC-E3)

Protein of Interest (POI) E3 Ubiquitin Ligase

Polyubiquitination of POI

Proteasomal Degradation of POI

Click to download full resolution via product page

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion
m-PEG10-alcohol is a well-defined and versatile chemical entity that plays a crucial role in

modern drug development. Its discrete PEG structure provides a balance of hydrophilicity and

a defined spacer length, enabling the precise engineering of complex bioconjugates. The

synthetic and analytical protocols detailed in this guide provide a framework for the production

and quality control of high-purity m-PEG10-alcohol, facilitating its application in the

development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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